molecular formula C6H4BrN3O B131814 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 148038-83-9

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

カタログ番号 B131814
CAS番号: 148038-83-9
分子量: 214.02 g/mol
InChIキー: VHCRLTJPUNUZRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a chemical compound that reacts with organic compounds to form pharmaceutically active compounds . It is easily methylated .


Synthesis Analysis

The synthesis of “6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one” involves several steps. The 6-bromo derivative is conveniently synthesized by the direct reaction of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one with methyl iodide .


Molecular Structure Analysis

The molecular structure of “6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one” is planar . The plane through the atoms forming the allyl group is roughly perpendicular to the imidazo[4,5-b]pyridin-2-one system .


Chemical Reactions Analysis

“6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one” reacts with organic compounds to form pharmaceutically active compounds . It is easily methylated by methyl iodide under catalytic conditions .

科学的研究の応用

Type 2 Diabetes Inhibitors

The imidazo[4,5-b]pyridine moiety, which includes “6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one”, has been synthesized and evaluated for its ability to inhibit Baker’s yeast α-glucosidase enzyme . This enzyme is a target for the treatment of type 2 diabetes, and the compounds were found to have IC50 values in the range of 13.5–93.7 µM .

Anticancer Activity

Compounds derived from the imidazo[4,5-b]pyridine structure, including “6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one”, have been tested for their potential as anticancer agents . The exact mechanisms of action and the types of cancer they are effective against would require further research.

Tuberculostatic Activity

The imidazo[4,5-b]pyridine derivatives have also been explored for their tuberculostatic activities . Tuberculostatic agents are used to inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis.

Antimitotic Activity

Antimitotic agents are used to disrupt mitosis (cell division), and they are often used in cancer treatment. The imidazo[4,5-b]pyridine derivatives, including “6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one”, have been tested for their antimitotic activities .

Antineuroinflammatory Activities

Inflammation in the nervous system can lead to neurodegenerative diseases like Alzheimer’s and Parkinson’s. The imidazo[4,5-b]pyridine derivatives have been tested for their antineuroinflammatory activities , which could potentially lead to new treatments for these diseases.

Phosphatidylinositol 3-Kinase (PI3K) Inhibitors

Aberrant expression of the PI3K signalling pathway is often associated with tumorigenesis, progression, and poor prognosis. Hence, PI3K inhibitors, including “6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one”, have attracted significant interest for the treatment of cancer .

特性

IUPAC Name

6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRLTJPUNUZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365640
Record name 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

CAS RN

148038-83-9
Record name 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,3-diamino-5-bromopyridine (0.94 g, 5 mmol, Aldrich) and disuccinimido carbonate (1.28 g, 5 mmol, Aldrich) in chloroform (50 mL) was heated at reflux for 12 h. The solvent was removed in vacuo and the residue was purified by recrystallization from 40% EtOAc/hexane to give the title compound as a brown solid. MS (ESI, pos. ion) m/z: 214 (M+1).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromopyridine-2,3-diamine (2.45 g) was dissolved in THF (25 mL) and 1,1′-carbonyldiimidazole (2.54 g, 1.2 eq) was added. The reaction was stirred at room temperature under nitrogen gas overnight. Water was then added to the mixture and the product was collected by filtration. The solid was dried under vacuum delivering product (2.57 g, 92% yield). 1H-NMR (300 MHz, DMSO-d6) δ 11.50 (s, 1H), 11.00 (s, 1H), 7.93 (s, 1H), 7.39 (s, 1H). MS (ES+) m/z 213.1 (M+1).
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods III

Procedure details

A mixture of 5-bromopyridine-2,3-diamine (2 g, 10.6 mmol) and urea (2.5 g, 41.6 mmol) was dissolved in DMF and heated to 100° C. for 16 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried over Na2SO4 then concentrated to provide 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (0.80 g, 36%) as an off white solid which was used without further purification. LCMS Method W: retention time 0.98 min; [M+2]=212, 214.0.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 4
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Q & A

Q1: How does 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one interact with other molecules in a crystal structure?

A2: Crystallographic studies reveal that 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one molecules can interact with each other through hydrogen bonding. For instance, in the crystal structure of 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, molecules form inversion dimers via pairs of strong N—H⋯O hydrogen bonds []. Similar hydrogen bonding patterns are also observed in other derivatives [, ].

Q2: Has 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one shown any promising activity in material science applications?

A3: Research indicates that 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one demonstrates potential as a corrosion inhibitor for mild steel in acidic environments []. Specifically, it exhibits mixed-type inhibitor behavior, increasing its efficiency with higher concentrations. This corrosion inhibition is attributed to the compound's adsorption onto the mild steel surface, following the Langmuir adsorption isotherm.

Q3: How do computational chemistry approaches contribute to understanding 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one's behavior?

A4: Quantum chemical calculations have been employed to investigate the properties and behavior of 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. These calculations provide insights into its electronic structure and reactivity, supporting the experimental findings related to its corrosion inhibition properties [].

Q4: What analytical techniques are commonly used to characterize 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one and its derivatives?

A5: Various analytical techniques are employed for characterizing these compounds. X-ray crystallography is essential for determining their three-dimensional structure and understanding intermolecular interactions [, , , , , , ]. Additionally, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the compound's structure and purity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。